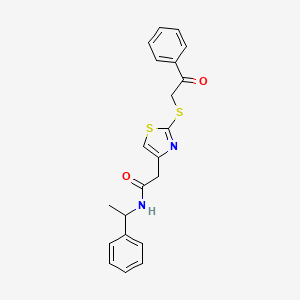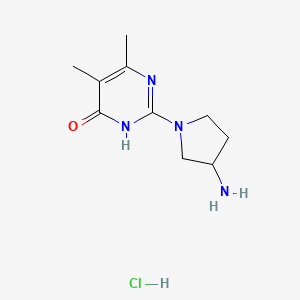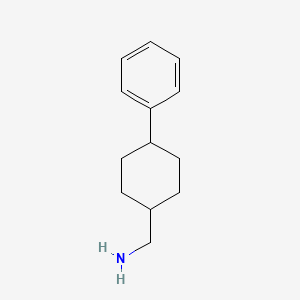
4-(tert-butyl)-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPB is a selective antagonist of the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders.
科学的研究の応用
Synthetic Phenolic Antioxidants and Environmental Impacts
Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), are utilized across various industries to enhance product shelf life by retarding oxidative reactions. Studies highlight their widespread environmental presence, potential human exposure through food intake, dust ingestion, and personal care products, alongside concerns regarding their toxicity and environmental persistence. Future research should focus on less toxic and less migratory SPA alternatives to minimize environmental impact (Liu & Mabury, 2020).
Arylmethylidenefuranones in Medicinal Chemistry
Arylmethylidene derivatives of 3H-furan-2-ones, involving reactions with various nucleophiles, lead to a diverse range of compounds including amides and heterocycles. These compounds are significant in developing novel therapeutic agents, demonstrating the versatility of furan derivatives in drug discovery processes (Kamneva, Anis’kova, & Egorova, 2018).
Parabens in Aquatic Environments
Research on parabens, esters of para-hydroxybenzoic acid, underscores their presence in aquatic environments due to widespread use in consumer products. Despite their biodegradability, parabens persist in surface waters and sediments, raising concerns about their weak endocrine-disrupting capabilities and the need for further studies on their toxicity and environmental behavior (Haman et al., 2015).
Bioactive Compounds from Natural Sources
The study of 2,4-Di-tert-butylphenol and its analogs reveals their occurrence across a wide range of organisms, showcasing the compound's bioactivity, including toxicity against various organisms. This highlights the ecological roles and potential applications of such compounds in developing new bioactive materials or agents (Zhao et al., 2020).
Biodegradation of Fuel Additives
Research on the biodegradation of fuel additives like ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the microbial pathways responsible for their breakdown. Understanding the biodegradation processes is crucial for assessing the environmental impact of these substances and for developing strategies to mitigate pollution (Thornton et al., 2020).
Conversion of Benzimidazoles to CNS Drugs
The conversion of azole groups like benzimidazole into more potent central nervous system (CNS) drugs is explored, suggesting the potential for developing new therapeutic agents for treating CNS disorders. This underscores the significance of chemical modifications in enhancing drug efficacy and targeting specific CNS pathways (Saganuwan, 2020).
特性
IUPAC Name |
4-tert-butyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2/c1-27(2,3)22-13-11-21(12-14-22)26(31)28-20-24(25-10-7-19-32-25)30-17-15-29(16-18-30)23-8-5-4-6-9-23/h4-14,19,24H,15-18,20H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWXSPAQWDSMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2429070.png)
![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2429073.png)
![(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2429074.png)

![3-Ethoxy-4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2429077.png)
![2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2429080.png)

![2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2429083.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2429084.png)
![N'-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide](/img/structure/B2429086.png)


![3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2429092.png)